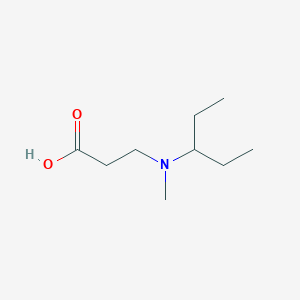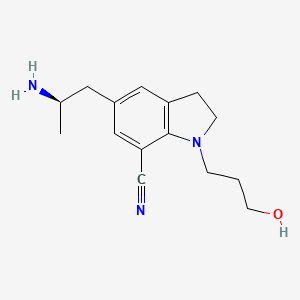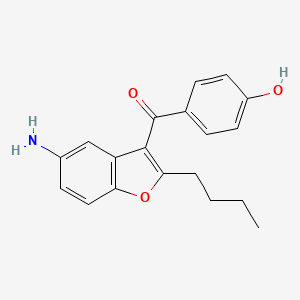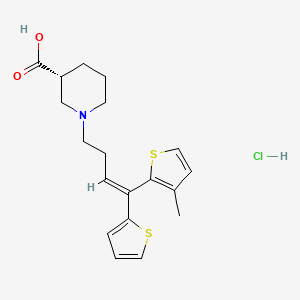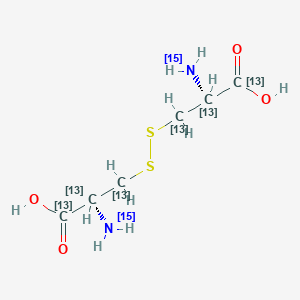
l-Cystine-13C6,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
l-Cystine-13C6,15N2: is a stable isotope-labeled form of l-Cystine, a dimeric non-essential amino acid formed by the oxidation of cysteine. This compound is particularly useful in various scientific research applications due to its labeled carbon and nitrogen atoms, which allow for precise tracking and analysis in metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of l-Cystine-13C6,15N2 typically involves the incorporation of labeled carbon (^13C) and nitrogen (^15N) atoms into the cysteine precursor, followed by oxidation to form the disulfide bond characteristic of cystine. The reaction conditions often include controlled oxidation environments to ensure the formation of the disulfide bond without over-oxidation .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions: l-Cystine-13C6,15N2 undergoes several types of chemical reactions, including:
Oxidation: Conversion to cysteic acid.
Reduction: Conversion back to cysteine.
Substitution: Formation of various derivatives through substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Various alkylating agents under controlled pH conditions
Major Products:
Oxidation: Cysteic acid.
Reduction: Cysteine.
Substitution: Various cystine derivatives depending on the substituent used
科学研究应用
l-Cystine-13C6,15N2 is widely used in scientific research, including:
作用机制
The primary mechanism of action of l-Cystine-13C6,15N2 involves its role as a precursor for the synthesis of glutathione, a critical antioxidant in cellular defense against oxidative stress. The labeled isotopes allow for detailed tracking of glutathione synthesis and utilization in various biological pathways . The compound targets pathways involved in redox regulation and cellular detoxification .
相似化合物的比较
l-Cystine: The unlabeled form of the compound.
l-Lysine-13C6,15N2: Another stable isotope-labeled amino acid used in similar research applications.
l-Arginine-13C6,15N4: Used in metabolic studies and protein quantification.
Uniqueness: l-Cystine-13C6,15N2 is unique due to its specific labeling with both ^13C and ^15N, which provides a dual isotopic signature for enhanced tracking and analysis in complex biological systems. This dual labeling makes it particularly valuable in studies requiring precise quantification and localization of metabolic processes .
属性
分子式 |
C6H12N2O4S2 |
|---|---|
分子量 |
248.25 g/mol |
IUPAC 名称 |
(2R)-2-(15N)azanyl-3-[[(2R)-2-(15N)azanyl-2-hydroxycarbonyl(1,2-13C2)ethyl]disulfanyl](1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
InChI 键 |
LEVWYRKDKASIDU-OGYFDXEDSA-N |
手性 SMILES |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])SS[13CH2][13C@@H]([13C](=O)O)[15NH2] |
规范 SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


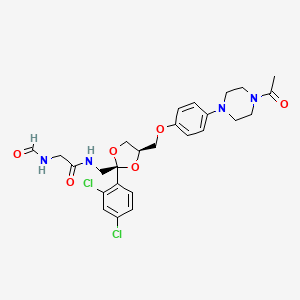
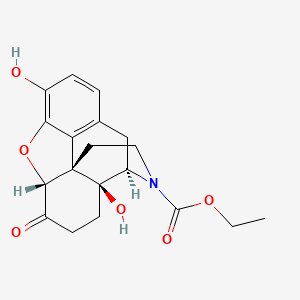
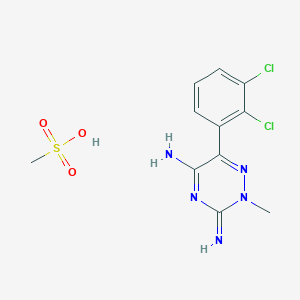
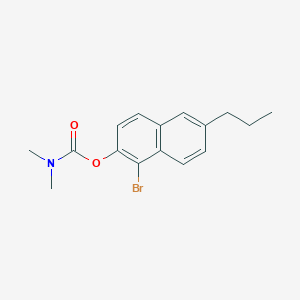
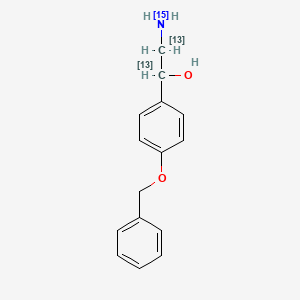
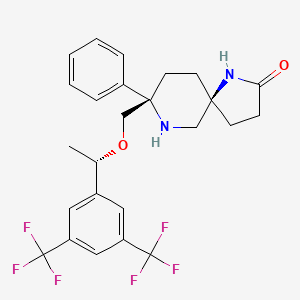
![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)
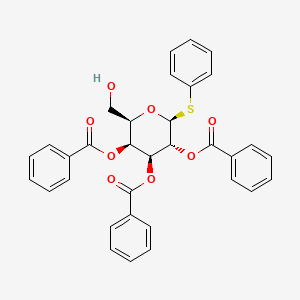
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)
